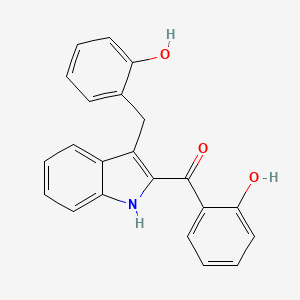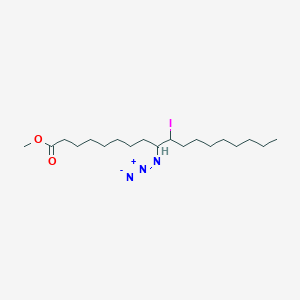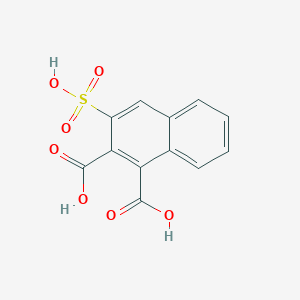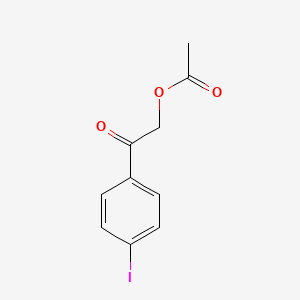![molecular formula C19H10Cl2O2 B14348071 (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone CAS No. 91100-35-5](/img/structure/B14348071.png)
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the methanone moiety at the 2-position of the dibenzofuran ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting dibenzofuran with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation: Quinones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology and Medicine
The compound has potential applications in medicinal chemistry. It is investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and potential therapeutic uses .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure imparts desirable properties to these materials, such as stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of (Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without the 2,4-dichlorophenyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
(Dibenzo[b,d]furan-2-yl)(4-chlorophenyl)methanone: A similar compound with a single chlorine atom.
Uniqueness
(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, biological activity, and physical properties, making it distinct from other related compounds .
Propriétés
Numéro CAS |
91100-35-5 |
|---|---|
Formule moléculaire |
C19H10Cl2O2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
dibenzofuran-2-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H10Cl2O2/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H |
Clé InChI |
OSFLKRZTPDZZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)





![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)


![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

